molecular formula C15H26Cl2N2O3 B1452439 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1443424-30-3

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1452439
M. Wt: 353.3 g/mol
InChI Key: OIUSWKHIXMAPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with numerous potential applications in various fields of research and industry1. It is also known as TMA-62.



Synthesis Analysis

Unfortunately, the specific synthesis process for 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride is not available in the search results. However, it is available for purchase from various chemical suppliers31.



Molecular Structure Analysis

The molecular formula of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride is C15H24N2O32. The molecular weight is 280.36 g/mol2.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride are not detailed in the search results. However, it is a chemical compound with potential applications in various fields of research and industry1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride are not detailed in the search results.


Safety And Hazards

The safety and hazards associated with 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride are not specified in the search results.


Future Directions

The future directions for research and applications of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3.2ClH/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17;;/h8-9,12H,4-7,10,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSWKHIXMAPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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